ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.08717775 g/mol and the complexity rating of the compound is 783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological efficacy based on available research findings.
Compound Overview
- IUPAC Name : Ethyl 2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
- Molecular Formula : C21H21N3O6S2
- Molecular Weight : 475.5 g/mol
- Purity : Typically ≥95% .
Structural Characteristics
The compound features a benzothiazole core, which is known for its pharmacological properties. The presence of a morpholine sulfonamide moiety enhances its potential as a therapeutic agent. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have highlighted the potential antiviral activity of compounds similar to this compound. For instance, certain benzothiazole derivatives have shown efficacy against various viral strains, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV). These studies suggest that modifications in the benzothiazole structure can lead to enhanced antiviral potency .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For example, derivatives with similar structures have been reported to possess minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural analogs suggest a promising antimicrobial profile.
Anticancer Potential
Benzothiazole compounds are also being investigated for their anticancer activities. A study focusing on related benzothiazoles demonstrated cytotoxic effects against various cancer cell lines, indicating that the incorporation of sulfonamide groups may enhance their therapeutic efficacy . The mechanism often involves the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-2-30-20(26)15-6-7-17-18(13-15)31-21(22-17)23-19(25)14-4-3-5-16(12-14)32(27,28)24-8-10-29-11-9-24/h3-7,12-13H,2,8-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPRNZDBPBUENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.